

# physical properties of 4-ethynylbenzyl alcohol

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## Compound of Interest

Compound Name: (4-ethynylphenyl)methanol

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An In-depth Technical Guide to the Physical Properties of 4-Ethynylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-ethynylbenzyl alcohol. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document summarizes key physical data in a structured format, outlines general experimental protocols for their determination, and provides a visual representation of the molecule's key attributes.

## Core Physical and Chemical Properties

4-Ethynylbenzyl alcohol is a bifunctional organic compound containing both a terminal alkyne and a primary alcohol functional group attached to a benzene ring. These features make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as click chemistry, coupling reactions, and esterification.

## Data Presentation

The following table summarizes the key quantitative physical and chemical properties of 4-ethynylbenzyl alcohol.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	
Molecular Weight	132.16 g/mol	
Melting Point	40-44 °C	
Boiling Point	239.6 ± 23.0 °C (at 760 Torr)	N/A
Density	1.08 ± 0.1 g/cm <sup>3</sup>	N/A
Appearance	Powder to crystal	N/A
CAS Number	10602-04-7	
SMILES String	<chem>OCc1ccc(cc1)C#C</chem>	
InChI Key	QCZORVSTESPHCO-UHFFFAOYSA-N	
pKa (Predicted)	14.13 ± 0.10	N/A
Flash Point	> 230 °F (> 110 °C)	N/A

## Spectroscopic Data

As of the latest search, detailed experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for 4-ethynylbenzyl alcohol are not readily available in the public domain. One supplier explicitly notes "Analytical NMR Data not found". Researchers are advised to acquire this data experimentally upon synthesis or purchase of the compound. The expected spectral features based on the molecule's structure are outlined in the experimental protocols section.

## Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the key physical properties of an organic compound like 4-ethynylbenzyl alcohol.

### Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of the crystalline 4-ethynylbenzyl alcohol is finely ground using a mortar and pestle.[1]
- The powdered sample is packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]
- The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
- The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[2]
- The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ . [2] A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

## Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)

- Thermometer
- Heating bath (e.g., oil bath or aluminum block)[3]

Procedure (Capillary Method):

- A few milliliters of the liquid sample (or molten 4-ethynylbenzyl alcohol) are placed in a small test tube.[4]
- A capillary tube is sealed at one end and placed, open end down, into the liquid.[3]
- The test tube is attached to a thermometer and heated in a bath.[4]
- As the temperature rises, air trapped in the capillary tube will bubble out.[5]
- Heating is continued until a steady stream of bubbles emerges from the capillary. The heat is then removed.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Approximately 5-10 mg of 4-ethynylbenzyl alcohol is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial.[7]
- A small amount of TMS is added as an internal reference ( $\delta = 0.00$  ppm).[8]
- The solution is transferred to an NMR tube.[7]
- The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.
- The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically obtained to simplify the signals to single lines for each unique carbon atom.[9]

Expected  $^1\text{H}$  NMR Signals for 4-Ethynylbenzyl Alcohol:

- A singlet for the terminal alkyne proton ( $-\text{C}\equiv\text{C}-\text{H}$ ).
- A singlet for the benzylic protons ( $-\text{CH}_2\text{OH}$ ).
- A singlet for the alcohol proton ( $-\text{OH}$ ), which may be broad and can exchange with  $\text{D}_2\text{O}$ .
- Two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.

Expected  $^{13}\text{C}$  NMR Signals for 4-Ethynylbenzyl Alcohol:

- Signals for the two alkyne carbons.
- A signal for the benzylic carbon ( $-\text{CH}_2\text{OH}$ ).
- Four signals in the aromatic region (two for the substituted carbons and two for the unsubstituted carbons).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- FTIR spectrometer
- Sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)
- Volatile solvent (if preparing a thin film)

Procedure (Thin Solid Film Method):

- A small amount of 4-ethynylbenzyl alcohol is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[\[10\]](#)
- A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound.[\[10\]](#)
- The salt plate is placed in the sample holder of the FTIR spectrometer.[\[10\]](#)
- The IR spectrum is recorded.

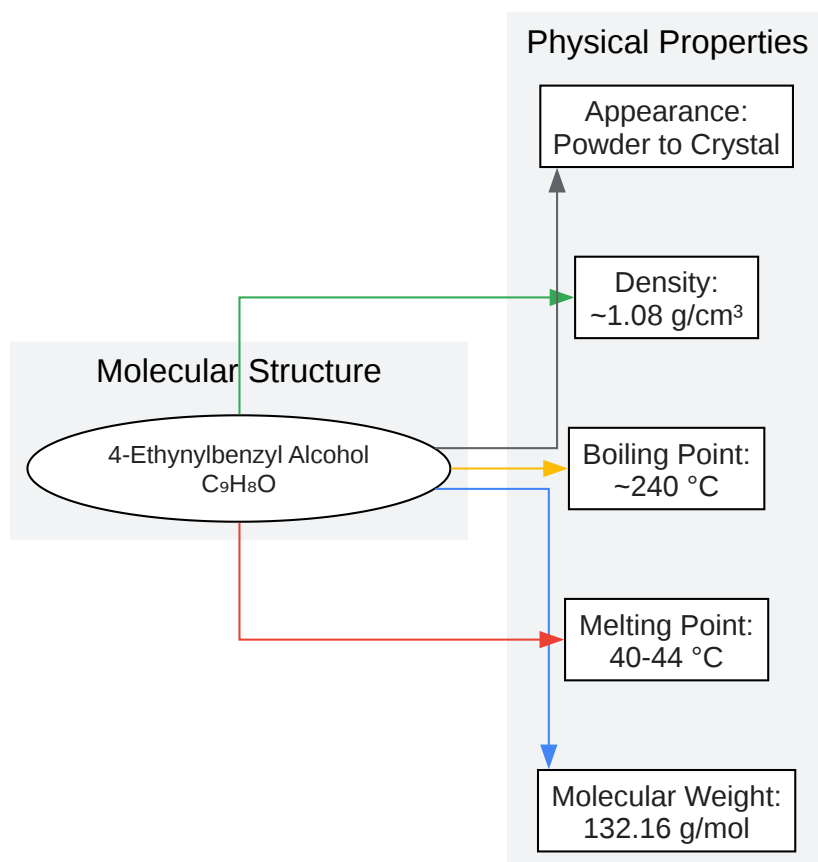
Expected Characteristic IR Absorptions for 4-Ethynylbenzyl Alcohol:

- A strong, broad absorption in the range of  $3200\text{--}3600\text{ cm}^{-1}$  due to the O-H stretch of the alcohol.
- A sharp, strong absorption around  $3300\text{ cm}^{-1}$  corresponding to the  $\equiv\text{C-H}$  stretch of the terminal alkyne.
- A weak to medium absorption in the range of  $2100\text{--}2260\text{ cm}^{-1}$  for the  $\text{C}\equiv\text{C}$  triple bond stretch.
- A strong absorption between  $1000\text{--}1260\text{ cm}^{-1}$  for the C-O stretch of the primary alcohol.
- Absorptions in the  $1450\text{--}1600\text{ cm}^{-1}$  region due to C=C stretching in the aromatic ring.
- C-H stretching absorptions for the aromatic and benzylic protons.

## Mandatory Visualization

The following diagram illustrates the key physical properties associated with the molecular structure of 4-ethynylbenzyl alcohol.

#### Key Physical Properties of 4-Ethynylbenzyl Alcohol



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